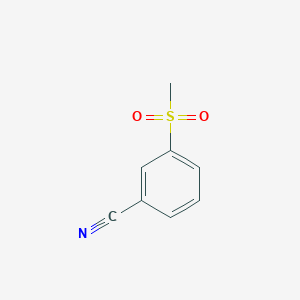

3-(Methylsulfonyl)benzonitrile

Descripción general

Descripción

3-(Methylsulfonyl)benzonitrile is a chemical compound that is part of a broader class of sulfone-containing molecules. These compounds are of significant interest due to their diverse range of biological activities and their applications in medicinal chemistry. For instance, sulfone moieties are present in various pharmacologically active compounds, such as certain antiarrhythmic agents .

Synthesis Analysis

The synthesis of sulfone derivatives can be achieved through various methods. One approach involves the use of a radical relay strategy to generate 3-(methylsulfonyl)benzo[b]thiophenes, which is a related class of compounds. This method utilizes methyl(2-alkynylphenyl)sulfanes and sodium metabisulfite in the presence of a photocatalyst under visible light irradiation . Another synthesis route for related sulfone compounds involves a two-step process starting from isothiocyanates and sulfonylacetonitriles . Additionally, the synthesis of 3,3-diamino-sulfonylacrylonitriles, which are inhibitors of glucose-induced insulin secretion, also highlights the versatility of sulfone chemistry .

Molecular Structure Analysis

The molecular structure of sulfone derivatives can be complex and is often elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure of a related compound, 2-(4-chlorophenylsulfonyl)-3-cyclobutylamino-3-(3,5-dichlorophenylamino)acrylonitrile, was confirmed to assume a staggered conformation, which is considered energetically favorable . Similarly, the molecular and electronic structures of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were investigated using X-ray diffraction and ab initio quantum-chemical calculations .

Chemical Reactions Analysis

Sulfone compounds can undergo various chemical reactions, including cyclopropanation, as demonstrated by the synthesis and cyclopropanation of 1,3-bis(styrylsulfonyl)benzene . Electrophile-induced cyclization reactions are another example, where compounds like 3-methyl-1-methylsulfonylpenta-1,2,4-triene react with different electrophiles to yield various products, including heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfone derivatives are influenced by their molecular structure. For instance, the presence of sulfonyl groups can significantly affect the solubility, boiling point, and reactivity of these compounds. The steric hindrance in certain sulfone compounds can also influence their reactivity and the kinetics of substitution reactions in aqueous solutions . Additionally, the presence of sulfone groups can impart specific biological activities, as seen in the Class III antiarrhythmic activity of substituted 4-[(methylsulfonyl)amino]benzamides and sulfonamides .

Aplicaciones Científicas De Investigación

Photoinduced Sulfonylation in Organic Synthesis

A novel approach for generating 3-(methylsulfonyl)benzo[b]thiophenes is developed using a radical relay strategy. This method involves a reaction of methyl(2-alkynylphenyl)sulfanes with sodium metabisulfite under visible light irradiation, utilizing sodium methylsulfinate as a catalyst. This efficient process under mild conditions highlights the utility of 3-(methylsulfonyl)benzonitrile in photoinduced sulfonylation, a key technique in organic synthesis (Gong et al., 2019).

Synthesis of Fluorinated Benzylamine Derivatives

The compound plays a role in the practical synthesis of fluorinated benzylamine derivatives. These derivatives, including 4-fluoro-2-(methylthio)benzylamine and its 2-methylsulfonyl analog, have been synthesized via various methods including selective nucleophilic aromatic substitution. This research demonstrates the flexibility and utility of 3-(methylsulfonyl)benzonitrile in creating complex organic molecules (Perlow et al., 2007).

Methylsulfonylation/Bicyclization in Organic Chemistry

Another application is in the methylsulfonylation/bicyclization of C(sp3)-tethered 1,7-enynes, a process facilitated by using a dimethyl sulfoxide (DMSO)/H2O system. This reaction offers a pathway to sulfone-containing benzo[a]fluoren-5-ones, demonstrating the role of 3-(methylsulfonyl)benzonitrile in advanced organic synthesis (Huang et al., 2018).

Examination of Hammett Equation Validity

The compound is also significant in the examination of the Hammett equation's validity for substituted benzonitriles. This research, focusing on atomic and electronic energies of substituted benzonitriles, provides insight into the behavior of methylsulfonylbenzonitriles, contributing to a deeper understanding of chemical reactivity and molecular structure (Exner & Böhm, 2004).

Cycloaddition in Asymmetric Synthesis

In asymmetric synthesis, 3-(methylsulfonyl)benzonitrile is involved in the 1,3-dipolar cycloaddition of enantiopure γ-oxygenated-α,β-unsaturated sulfones, leading to isoxazolines. This process, crucial for creating enantiomerically pure compounds, underscores the compound's role in stereoselective organic synthesis (Blas et al., 1995).

Ion Exchange Membranes in Fuel Cells

3-(Methylsulfonyl)benzonitrile is significant in the synthesis of partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers. These copolymers are used as ion exchange membranes in fuel cells, demonstrating the compound's application in energy technology (Sankir et al., 2007).

Catalytic Applications in Organic Reactions

Its application extends to catalysis, as seen in the Montmorillonite K10 clay-catalyzed conversion of methyl benzoate and NH3 into benzonitrile and amides. This process showcases the utility of 3-(methylsulfonyl)benzonitrile in catalytic reactions, providing pathways for the synthesis of various organic compounds (Wali et al., 1998).

Safety And Hazards

The safety information for 3-(Methylsulfonyl)benzonitrile indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

3-methylsulfonylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c1-12(10,11)8-4-2-3-7(5-8)6-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPJXEYDYJQMBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

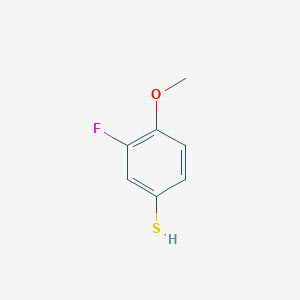

CS(=O)(=O)C1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375539 | |

| Record name | 3-(Methylsulfonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylsulfonyl)benzonitrile | |

CAS RN |

22821-75-6 | |

| Record name | 3-(Methylsulfonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-Fluorophenoxy)phenyl]ethanone](/img/structure/B1334159.png)

![2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B1334161.png)